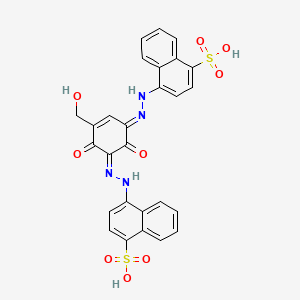

1-Naphthalenesulfonic acid, 4,4'-((2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene)bis(azo))bis-

Description

Contextualization of Synthetic Azo Dyes in Chemical Science

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their widespread use stems from their straightforward synthesis, cost-effectiveness, and broad color palette. In chemical science, these dyes are not only studied for their tinctorial properties but also for their interactions with other molecules, their electrochemical behavior, and their potential applications in various technological fields. The study of azo dyes like Chocolate Brown HT contributes to a deeper understanding of structure-property relationships, reaction mechanisms, and analytical methodologies within organic and physical chemistry.

Historical Trajectories of Chocolate Brown HT as a Chemical Entity

Initially developed as a colorant for food products, particularly those with a chocolate theme, Chocolate Brown HT has a history intertwined with the food and beverage industry. atamanchemicals.comwikipedia.org Its primary function was to provide a stable brown hue, capable of withstanding high temperatures during processing. atamanchemicals.comjagson.com Over time, its distinct chemical structure and properties have attracted the attention of academic researchers. This has led to its investigation beyond its initial application, with studies focusing on its spectroscopic, chromatographic, and electrochemical characteristics. researchgate.netscientific-publications.net The transition from an industrial commodity to a subject of academic research highlights a common trajectory for many commercially significant chemical compounds.

Scope and Significance of Academic Inquiry into the Free Acid Form

Academic research on the free acid form of Chocolate Brown HT is crucial for establishing a comprehensive scientific understanding of the compound. This inquiry is significant for several reasons. Firstly, it provides fundamental data on its chemical and physical properties, which is essential for quality control and the development of analytical methods. scientific-publications.netfao.org Secondly, studying its behavior in different chemical environments and under various physical conditions sheds light on its stability and potential degradation pathways. researchgate.netresearchgate.net Furthermore, investigations into its electrochemical properties can reveal its potential for use in sensor technology or other advanced applications. researchgate.net This body of knowledge, generated through rigorous academic study, forms the bedrock for any future scientific or technological advancements related to this specific azo dye.

Chemical Profile of Chocolate Brown HT (Free Acid Form)

The free acid form of Chocolate Brown HT is a complex organic molecule with the systematic IUPAC name 4,4'-((2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene)bis(azo))bisnaphthalene-1-sulphonic acid. ontosight.aichemspider.com Its chemical identity is firmly established through various identifiers and a well-defined molecular structure.

Table 1: Chemical Identifiers for Chocolate Brown HT (Free Acid Form)

| Identifier | Value |

| CAS Number | 25738-39-0 |

| Molecular Formula | C₂₇H₂₀N₄O₉S₂ ontosight.aifda.gov |

| Molecular Weight | 608.6 g/mol fda.govncats.io |

| InChI Key | ZMJZWRQKSFYRJU-FUEWEDNTSA-N chemspider.comfda.gov |

The molecular structure of Chocolate Brown HT free acid is characterized by a central dihydroxy-hydroxymethyl-phenylene ring linked to two naphthalene-1-sulphonic acid moieties via azo groups. ontosight.ai This structure is responsible for its characteristic color and its chemical reactivity. The presence of sulfonic acid groups imparts water solubility to the molecule. ontosight.aiguidechem.com

Synthesis and Manufacturing of the Free Acid Form

The synthesis of Chocolate Brown HT typically involves a diazo coupling reaction. guidechem.comisitclean.org This process generally starts with the diazotization of two molar equivalents of 4-aminonaphthalene-1-sulfonic acid. atamanchemicals.com The resulting diazonium salt is then coupled with 4-(hydroxymethyl)benzene-1,3-diol. guidechem.com This reaction forms the bis-azo linkage and the final chromophoric system of the dye. While the commercial product is often supplied as a sodium salt, the free acid can be obtained through acidification of the salt form. atamanchemicals.comnih.gov

Spectroscopic and Chromatographic Analysis

Spectroscopic Characterization:

Spectroscopic methods are fundamental in the analysis of Chocolate Brown HT.

UV-Visible Spectroscopy: In aqueous solutions, Chocolate Brown HT exhibits characteristic absorption maxima. At a neutral pH, a maximum absorption is observed at approximately 460 nm. nih.gov Other studies have reported well-defined peaks at wavelengths of 315 nm, 492 nm, and 630 nm, with a less intense peak at 415 nm. researchgate.net This spectroscopic fingerprint is crucial for its qualitative identification and quantitative determination. fao.org

Infrared (FTIR) Spectroscopy: FTIR analysis helps in identifying the functional groups present in the molecule, such as hydroxyl (O-H), azo (N=N), and sulfonate (S=O) groups, confirming its structural integrity. researchgate.net

Raman Spectroscopy: This technique provides complementary vibrational information to FTIR and has been used to study the atomic bonds within the molecule. researchgate.net

Atomic Fluorescence Spectroscopy: This method has been employed to identify the fluorescent excitation of the compound's constituent elements. researchgate.net

Chromatographic Separation Techniques:

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Chocolate Brown HT.

Reversed-Phase HPLC: C18 columns are commonly used for the separation of this dye. scientific-publications.net Elution is often achieved using a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727). scientific-publications.net An optimized method utilized a mobile phase of monoammonium phosphate and disodium (B8443419) hydrogen phosphate in a water-methanol mixture. scientific-publications.net C4 columns with 100% methanol as the mobile phase have also been reported. scientific-publications.net

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the confirmation and quantification of Chocolate Brown HT. scientific-publications.net

Physicochemical Properties and Electrochemical Behavior

Physicochemical Properties:

Solubility: The free acid form is soluble in water. guidechem.comscribd.com It is generally insoluble in ethanol. atamanchemicals.comscribd.com

Physical Appearance: It is typically a reddish-brown to dark brown powder or granules. atamanchemicals.comfao.orgnih.gov

Thermal Stability: Thermal analysis has shown that Chocolate Brown HT is stable up to 280°C. researchgate.net Thermogravimetric analysis indicated that upon heating to 1000°C, a residue of 33% remains. researchgate.net Oxidative decomposition occurs in three exothermic steps between 300 and 687°C. researchgate.net

Crystalline Structure: X-ray diffraction analysis has revealed that Brown HT possesses a triclinic crystalline structure with a P1 space group. researchgate.net

Table 2: Physicochemical Data for Chocolate Brown HT

| Property | Value/Description |

| Appearance | Reddish-brown powder or granules fao.orgnih.gov |

| Solubility in Water | Soluble guidechem.comscribd.com |

| Melting Point | >300°C |

| Thermal Stability | Stable up to 280°C researchgate.net |

Electrochemical Behavior:

The electrochemical properties of Chocolate Brown HT have been investigated using techniques such as cyclic voltammetry. researchgate.net Studies on its electrochemical degradation have shown that the efficiency of degradation is influenced by the presence of halide anions, with the highest efficiency observed in the presence of bromide ions. researchgate.net This research suggests potential applications in the electrochemical treatment of wastewater containing this dye. researchgate.net

Properties

CAS No. |

25738-39-0 |

|---|---|

Molecular Formula |

C27H20N4O9S2 |

Molecular Weight |

608.6 g/mol |

IUPAC Name |

4-[(2E)-2-[(5E)-3-(hydroxymethyl)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C27H20N4O9S2/c32-14-15-13-22(30-28-20-9-11-23(41(35,36)37)18-7-3-1-5-16(18)20)27(34)25(26(15)33)31-29-21-10-12-24(42(38,39)40)19-8-4-2-6-17(19)21/h1-13,28-29,32H,14H2,(H,35,36,37)(H,38,39,40)/b30-22+,31-25+ |

InChI Key |

QYZJZOXEQZLXDY-AIWRBXEOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N/N=C/3\C=C(C(=O)/C(=N/NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)O)/C3=O)CO |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)NN=C3C=C(C(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)O)C3=O)CO |

Origin of Product |

United States |

Synthetic Chemistry and Molecular Architectures of Chocolate Brown Ht Free Acid Form

Chemical Synthesis Pathways and Reaction Mechanisms

The synthesis of Chocolate Brown HT free acid is a multi-step process that primarily involves the formation of a stable diazonium salt followed by a coupling reaction with an electron-rich aromatic compound. This process is characteristic of the synthesis of most azo dyes.

Diazo Coupling Reactions in Azo Dye Synthesis

The core of Chocolate Brown HT free acid's synthesis is the diazo coupling reaction. This reaction is a cornerstone of azo dye production, valued for its versatility and the strong chromophoric properties of the resulting azo group (-N=N-). The general mechanism involves two main stages: diazotization and azo coupling.

Diazotization: In the initial step, a primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol or an aniline derivative. This is an electrophilic aromatic substitution reaction. The position of the coupling on the aromatic ring of the coupling agent is directed by the activating groups present.

Precursor Compound Derivations and Intermediate Formations

The synthesis of Chocolate Brown HT free acid utilizes specific precursor molecules. The primary precursors are 4-Hydroxynaphthalene-1-sulfonic acid and 4-(Hydroxymethyl)benzene-1,3-diol.

The synthesis proceeds as follows:

Diazotization of 4-Hydroxynaphthalene-1-sulfonic acid: Two molar equivalents of 4-Hydroxynaphthalene-1-sulfonic acid are diazotized. In this step, the amino group on the naphthalene (B1677914) derivative is converted into a diazonium salt intermediate. This intermediate is highly reactive and is typically used immediately in the subsequent coupling step.

Azo Coupling with 4-(Hydroxymethyl)benzene-1,3-diol: The two equivalents of the diazotized 4-Hydroxynaphthalene-1-sulfonic acid then undergo a coupling reaction with one equivalent of 4-(Hydroxymethyl)benzene-1,3-diol. The hydroxyl groups on the benzene-1,3-diol ring are strong activating groups, directing the electrophilic diazonium salt to couple at the positions ortho and para to them. This results in the formation of the final bis-azo dye structure of Chocolate Brown HT free acid.

The sulfonic acid groups on the naphthalene rings are crucial for the water solubility of the final dye molecule.

Methodological Variations in Laboratory-Scale and Industrial Synthesis

While the fundamental chemical reactions remain the same, the methodologies for synthesizing Chocolate Brown HT free acid can differ significantly between laboratory and industrial scales.

| Parameter | Laboratory-Scale Synthesis | Industrial-Scale Synthesis |

| Reaction Vessels | Glassware (beakers, flasks) | Large, automated stainless steel or glass-lined reactors |

| Temperature Control | Ice baths | Jacketed reactors with precise temperature control systems |

| Reagent Addition | Manual (e.g., dropping funnels) | Automated and controlled pumping systems |

| Process Control | Manual monitoring of parameters like pH and temperature | In-line sensors and automated control systems for real-time monitoring and adjustment |

| Isolation and Purification | Filtration, recrystallization | Filtration, spray drying, and other large-scale purification techniques |

| Waste Management | Small-scale disposal | Comprehensive waste treatment and recycling protocols |

In an industrial setting, the focus is on process optimization to maximize yield, ensure consistent product quality, and minimize costs and environmental impact. This involves precise control over reaction conditions and the use of automated systems. In contrast, laboratory-scale synthesis is often more focused on proof-of-concept, structural confirmation, and exploring novel synthetic routes, with manual control being more common.

Structural Elucidation Methodologies

The confirmation of the molecular structure of synthesized Chocolate Brown HT free acid and the assessment of its purity are critical steps that rely on a combination of advanced spectroscopic and chromatographic techniques.

Advanced Spectroscopic Approaches for Structural Confirmation (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For Chocolate Brown HT, which is most commonly available as its disodium (B8443419) salt, electrospray ionization (ESI) coupled with a high-resolution mass analyzer like an Orbitrap or a time-of-flight (TOF) detector would be used. In the analysis of the disodium salt, a peak with an m/z value of 605 has been reported, which corresponds to the parent molecule. nih.gov Further fragmentation in a tandem mass spectrometry (MS/MS) experiment, where a peak at m/z 525 was observed, can be attributed to the loss of a sulfonate (SO₃) group, providing further evidence for the proposed structure. nih.gov The fragmentation pattern of the free acid would be expected to show a molecular ion peak corresponding to its exact mass and subsequent fragmentation patterns that would help in confirming the connectivity of the different structural units.

Chromatographic Purity Assessment of Synthetic Products

The purity of synthetic Chocolate Brown HT is crucial for its intended applications. High-Performance Liquid Chromatography (HPLC) is the primary method used for this assessment.

HPLC Analysis: A common method for the analysis of Chocolate Brown HT involves reverse-phase HPLC with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (such as a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov Detection is often performed using a diode-array detector (DAD), which can acquire UV-Vis spectra across a range of wavelengths simultaneously. This allows for the identification of the main compound based on its retention time and characteristic UV-Vis spectrum, as well as the detection of any impurities that may have different spectral properties.

The purity of commercial dyes is often not 100%, with typical purities ranging from 70% to 90%. Impurities can include unreacted starting materials, by-products from side reactions, or isomers of the main dye compound. A well-developed HPLC method can separate these impurities from the main peak, allowing for their quantification.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an HPLC purity analysis of a Chocolate Brown HT free acid sample.

| Peak No. | Retention Time (min) | Area (%) | Identification |

| 1 | 2.5 | 1.2 | Impurity A |

| 2 | 4.8 | 95.5 | Chocolate Brown HT free acid |

| 3 | 6.2 | 2.1 | Impurity B |

| 4 | 7.9 | 1.2 | Impurity C |

This type of analysis provides a quantitative measure of the purity of the synthesized product and is essential for quality control.

Advanced Analytical Methodologies for Chocolate Brown Ht Free Acid Form

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of synthetic dyes like Chocolate Brown HT. atamanchemicals.comresearchgate.net Its versatility allows for various modes of separation and detection, ensuring both qualitative and quantitative analysis.

Development and Optimization of Mobile Phases for Separation

The composition of the mobile phase is a critical parameter in HPLC that dictates the separation efficiency of analytes. For complex mixtures of food dyes, gradient elution is often preferred over isocratic elution.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of water-soluble azo dyes, including Chocolate Brown HT. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Early methods for the analysis of Chocolate Brown HT utilized 100% methanol (B129727) as the mobile phase. psu.edu However, to enhance resolution, modifications to the mobile phase have been explored. One optimized method involves a mobile phase consisting of two solvents. Solvent A is a mixture of 0.575g monoammonium phosphate (B84403) and 0.7g disodium (B8443419) hydrogen phosphate in 500mL water combined with 500mL methanol, adjusted to a pH of 6.9. Solvent B is methanol. scispace.com This phosphate buffer system has demonstrated improved resolution and has been proven to be an appropriate analytical method for Chocolate Brown HT. scispace.com Another approach utilizes a mobile phase composed of an ammonium (B1175870) acetate (B1210297) solution and a mixture of methanol and acetonitrile (B52724). researchgate.net

For broader applications, a generic "catch-all" mobile phase gradient can separate numerous synthetic and natural-source dyes in a rapid 17-minute run. fda.gov This system uses a gradient that transitions from an aqueous ammonium acetate solution to pure acetonitrile. fda.gov

A study by the U.S. Food and Drug Administration (FDA) developed a UPLC (Ultra Performance Liquid Chromatography) method with a generic gradient capable of separating a wide array of dyes. The mobile phases consisted of:

Mobile Phase A: 20 mM ammonium acetate in water with 5% acetonitrile.

Mobile Phase B: 75% acetonitrile and 25% methanol. fda.gov

This method, coupled with a sub-two-micron particle size analytical column, provides superior chromatographic peak resolution. fda.gov

Chocolate Brown HT is a sulfonated azo dye, which means it carries a negative charge in solution. atamanchemicals.com This characteristic can lead to poor retention on traditional reversed-phase columns. Ion-pair chromatography is a technique employed to enhance the retention of such ionic compounds.

In this technique, an ion-pairing reagent, which is a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, which can then be retained and separated by the nonpolar stationary phase.

For the analysis of sulfonated azo dyes, cationic ion-pairing reagents are used. An example of such a reagent is cetyltrimethylammonium bromide (cetrimide). psu.edu Another commonly used ion-pairing reagent is tetrabutylammonium (B224687) bromide. researchgate.net The use of these reagents in the mobile phase significantly improves the separation of charged dyes on a reversed-phase column. psu.eduresearchgate.net For instance, a method for the simultaneous determination of seven tar color additives utilized a gradient mobile phase containing 0.01 mol/L tetrabutylammonium bromide in an ammonium acetate buffer with acetonitrile and methanol. researchgate.net

Stationary Phase Selection and Column Chemistry in Chromatographic Separations

The choice of the stationary phase, or the column, is as crucial as the mobile phase in achieving effective separation. For the analysis of Chocolate Brown HT and other azo dyes, C18 and C8 columns are the most frequently used stationary phases in reversed-phase HPLC. scispace.comresearchgate.net

C18 (Octadecylsilane) Columns: These are the most popular reversed-phase columns, offering high hydrophobicity and excellent retention for a wide range of nonpolar and moderately polar compounds. C18 columns are generally applied in the analysis of Chocolate Brown HT. scispace.com The FDA's UPLC method utilizes an Agilent XDB-C18 rapid resolution HT column (50 mm x 4.6 mm) for the separation of various dyes. fda.gov

C8 (Octylsilane) Columns: These columns are less retentive than C18 columns and are suitable for separating more nonpolar compounds or when shorter analysis times are desired. A study used a C8 stationary phase with a mobile phase containing Triton X-100 for the analysis of several food colorants. researchgate.net

C4 (Butylsilane) Columns: C4 columns can also be utilized for the analysis of Chocolate Brown HT, often with a mobile phase of 100% methanol. scispace.com

The table below summarizes various stationary phases and mobile phases used for the analysis of Chocolate Brown HT and other azo dyes.

| Stationary Phase | Mobile Phase Composition | Analyte(s) | Reference |

| C18 | Phosphate solution : methanol (5:5, v/v) | Chocolate Brown HT | scispace.com |

| C4 | 100% Methanol | Chocolate Brown HT | scispace.com |

| C18 | Mobile Phase A: 20 mM ammonium acetate in water with 5% acetonitrile; Mobile Phase B: 75% acetonitrile/25% methanol | Various Dyes | fda.gov |

| C8 | 50 mM phosphate buffer (pH 7) with 0.25% v/v Triton X-100 | Food Colorants | researchgate.net |

| C18 | Ammonium acetate solution (100 mmol/L, pH 6.25) and methanol:acetonitrile (2:8, v/v) | 24 Colorants | researchgate.net |

| µ-Bondapak C18 | Gradient of ammonium acetate with tetrabutylammonium bromide, acetonitrile, and methanol | Seven Tar Color Additives | researchgate.net |

Detection Modalities in HPLC (e.g., Diode Array Detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Following separation by the HPLC column, the analytes must be detected. For colored compounds like Chocolate Brown HT, several detection methods are available.

Diode Array Detection (DAD): DAD, also known as photodiode array (PDA) detection, is a powerful tool for the analysis of food dyes. researchgate.netscispace.com It measures the absorbance of the eluent across a wide range of wavelengths simultaneously. This provides a complete UV-Vis spectrum of each eluting peak, which can be used for compound identification by comparing it to a spectral library. fda.gov For the analysis of Chocolate Brown HT, detection is often performed at specific wavelengths, such as 460 nm. scispace.com The FDA's UPLC method monitors at 450, 490, 520, and 620 nm to detect a wide variety of colors. fda.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. atamanchemicals.comscispace.com This technique is particularly useful for trace analysis and for confirming the identity of compounds. atamanchemicals.com In the analysis of Chocolate Brown HT, LC-MS/MS can confirm the presence of the dye by identifying its molecular ion and characteristic fragment ions. For example, a full mass scan of Chocolate Brown HT shows a peak with a mass-to-charge ratio (m/z) of 605, and a prominent fragment ion at m/z 525, corresponding to the loss of a sulfonate (SO3) group. scispace.com To facilitate ionization in LC-MS, 0.1% formic acid is often added to the mobile phases. fda.gov

Quantitative Analytical Method Validation and Performance Parameters

To ensure the reliability of an analytical method, it must be validated. Method validation involves assessing several performance parameters.

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For the analysis of 24 food colorants, a method exhibited excellent linearity over a concentration range of 0.005–10 µg/mL. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For a set of 24 colorants, LODs ranged from 0.66 to 1.91 µg/mL, and LOQs ranged from 0.52 to 5.79 µg/mL. researchgate.net

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy: Accuracy is the closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies.

Recovery: Recovery studies are performed to determine the efficiency of the extraction procedure. A method for Chocolate Brown HT analysis using an optimized phosphate buffer mobile phase exhibited high recovery and reproducibility. scispace.com

The table below presents some reported performance parameters for the analysis of food dyes.

| Parameter | Value | Analyte(s) | Reference |

| Linearity Range | 0.005–10 µg/mL | 24 Colorants | researchgate.net |

| Limit of Detection (LOD) | 0.66–1.91 µg/mL | Various Colorants | researchgate.net |

| Limit of Quantitation (LOQ) | 0.52–5.79 µg/mL | Various Colorants | researchgate.net |

| Recovery | High | Chocolate Brown HT | scispace.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the structural features and concentration of Chocolate Brown HT. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information.

UV-Vis spectroscopy is a primary technique for the quantitative analysis of Chocolate Brown HT in aqueous solutions and for monitoring its degradation during various processes. The molecule exhibits distinct absorption peaks in the ultraviolet and visible regions, which correspond to electronic transitions within its chromophoric structure.

In neutral aqueous solutions, Chocolate Brown HT typically displays a maximum absorbance at approximately 460 nm. nih.gov More detailed analysis reveals several well-defined peaks at characteristic wavelengths, notably at 315 nm, 492 nm, and 630 nm, with a smaller peak also observed at 415 nm. researchgate.net The intensity of these peaks is directly proportional to the concentration of the dye in the solution, a relationship governed by the Beer-Lambert law. This principle allows for the accurate determination of Chocolate Brown HT concentrations in various samples.

Furthermore, UV-Vis spectroscopy serves as a real-time monitoring tool for studying the kinetics of reactions, such as electrochemical degradation. By recording the spectra at regular intervals during a process like electrolysis, the decrease in the absorbance at the characteristic wavelengths provides a direct measure of the rate of degradation of the dye. researchgate.net For instance, during constant current electrolysis, UV-Vis spectra can be registered at short intervals (e.g., every 10 seconds) to track the rapid removal of the color. researchgate.net

Table 1: UV-Vis Spectroscopic Data for Chocolate Brown HT

| Wavelength (λmax) | Region | Application | Reference |

|---|---|---|---|

| ~460 nm | Visible | Quantitative analysis in neutral pH water | nih.gov |

| 315 nm | UV | Characterization and reaction monitoring | researchgate.net |

| 415 nm | Visible | Characterization (minor peak) | researchgate.net |

| 492 nm | Visible | Characterization and reaction monitoring | researchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, providing a "molecular fingerprint." Although specific FTIR spectral data for the free acid form of Chocolate Brown HT is not extensively published, the characteristic absorption bands can be predicted based on its known chemical structure. The molecule contains hydroxyl (-OH), aromatic (C=C), azo (-N=N-), and sulfonate (S=O) functional groups.

The analysis of related food matrices, like chocolate, by FTIR spectroscopy reveals characteristic peaks for major components such as lipids, proteins, and carbohydrates. f1000research.com In the context of Chocolate Brown HT, FTIR would be invaluable for confirming its structural integrity and for identifying by-products formed during synthesis or degradation. For example, changes in the regions corresponding to the azo and sulfonate groups could indicate specific pathways of decomposition. The heterogenic nature of similar compounds, like cocoa melanoidins, has been confirmed by the presence of prominent absorption bands in the 400–4000 cm⁻¹ region, which is characteristic of various classes of compounds. atamanchemicals.com

Table 2: Predicted FTIR Absorption Bands for Chocolate Brown HT (Free Acid)

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3600-3200 | O-H (hydroxyl and water) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 1650-1550 | N=N (azo) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1260-1150 | S=O (sulfonate) | Asymmetric Stretching |

| 1070-1030 | S=O (sulfonate) | Symmetric Stretching |

Thermal analysis techniques, including Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of Chocolate Brown HT. These methods provide critical information about how the compound transforms upon heating.

A study involving simultaneous TG/DSC analysis of Chocolate Brown HT from room temperature up to 1000 °C in an inert nitrogen atmosphere revealed a multi-step decomposition process. researchgate.net The thermogravimetric data indicated several stages of mass loss corresponding to the pyrolysis of the compound. The final residue at the end of the experiment at 1000 °C was found to be 33% of the initial mass. researchgate.net The DSC results, which measure the heat flow associated with thermal transitions, provide further insight into the stability of the dye. researchgate.net Such analyses are crucial for predicting the behavior of the colorant during high-temperature food processing, such as baking.

Table 3: Thermal Analysis Data for Chocolate Brown HT

| Technique | Parameter | Observation | Reference |

|---|---|---|---|

| TG/DTG | Temperature Range | Room Temperature to 1000 °C | researchgate.net |

| TG | Final Residue | 33% at 1000 °C | researchgate.net |

| DSC | Atmosphere | Inert Nitrogen | researchgate.net |

Electrochemical Analytical Approaches

Electrochemical methods offer a sensitive and often rapid means for studying the redox behavior of Chocolate Brown HT and for its quantification. These techniques are also pivotal in investigating induced degradation pathways.

Voltammetric techniques, particularly cyclic voltammetry (CV), are widely used to study the electrochemical properties of Chocolate Brown HT. researchgate.net In cyclic voltammetry, the potential applied to a working electrode is scanned linearly in a forward and then a reverse direction, and the resulting current is measured. This provides information about the oxidation and reduction processes of the analyte.

Studies have shown that the electrochemical behavior of Chocolate Brown HT is influenced by the surrounding medium. For instance, the presence of different halide anions can affect its electrochemical degradation efficiency. researchgate.net Cyclic voltammetry has been instrumental in demonstrating that the electrochemical degradation is most efficient in the presence of bromide anions. researchgate.net While often used for qualitative and mechanistic studies, voltammetric techniques can also be adapted for quantitative analysis, where the peak current is proportional to the concentration of the electroactive species.

Table 4: Cyclic Voltammetry Parameters for Chocolate Brown HT Analysis

| Parameter | Description | Application | Reference |

|---|---|---|---|

| Working Electrode | Typically a glassy carbon or similar inert material | To provide the surface for the redox reaction | |

| Reference Electrode | e.g., Ag/AgCl | To provide a stable potential for reference | |

| Scan Rate | The rate at which the potential is swept (e.g., 100 mV/s) | To study the kinetics of the electrode process |

Electrolysis-based methods, such as constant current electrolysis, are employed to induce and study the degradation of Chocolate Brown HT. researchgate.net In this technique, a constant current is passed through a solution of the dye, forcing its electrochemical oxidation or reduction. This method is particularly useful for mimicking and accelerating the degradation processes that might occur under certain environmental or industrial conditions.

The efficiency of the degradation can be monitored over time using other analytical techniques, most notably UV-Vis spectroscopy. researchgate.net By corroborating data from constant current electrolysis with cyclic voltammetry, a more complete understanding of the degradation mechanism can be achieved. For example, research has shown that the electrochemical degradation efficiency of the Chocolate Brown HT molecule is highest in the presence of bromide anions and lowest in the presence of fluoride (B91410) ions. researchgate.net After one hour of electrolysis in the presence of bromide, a color removal value of 60% has been observed. researchgate.net These studies are valuable for developing methods for the treatment of industrial wastewater containing this dye.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Chocolate Brown HT (Free Acid Form) |

| Sodium Chloride |

| Sodium Sulfate (B86663) |

| Bromide |

Development of Electrochemical Sensors for Trace Detection

The development of electrochemical sensors offers a promising avenue for the rapid and sensitive trace detection of food colorants. While specific research on sensors exclusively for Chocolate Brown HT is emerging, the principles applied to other azo dyes are directly relevant. These sensors are often developed using modified electrodes to enhance catalytic activity and improve detection limits.

A common approach involves the use of screen-printed carbon electrodes (SPCEs), which are advantageous due to their low cost, disposability, and suitability for on-site analysis. mdpi.com To improve sensitivity, the electrode surface is often modified. For instance, a composite of reduced graphene oxide (rGO) and a poly(L-methionine) film has been used to create a disposable sensor for detecting azo dyes like amaranth, tartrazine, and sunset yellow. mdpi.com The synergistic effect of the rGO and the methionine film significantly boosts the sensor's catalytic activity. mdpi.com

Another strategy involves using nanocomposites, such as a Mo₂Ti₂AlC₃ MAX phase/multi-walled carbon nanotube (MWCNT) composite, to modify the electrode. nih.gov This type of sensor has demonstrated high sensitivity for detecting other food-related contaminants, achieving detection limits in the nanomolar range. nih.gov The modification increases the conductivity and the active surface area of the electrode, facilitating the electrochemical reaction of the target analyte.

For determination, techniques like differential pulse voltammetry (DPV) are employed, which can offer wide linear detection ranges and very low limits of detection (LOD). mdpi.comnih.gov The development of such sensors for Chocolate Brown HT would follow similar principles, optimizing factors like the pH of the supporting electrolyte and accumulation time to achieve the best performance for this specific molecule. mdpi.com

Other Chromatographic and Extraction Techniques

Beyond electrochemical methods, a variety of chromatographic and extraction techniques are vital for the analysis of Chocolate Brown HT. These methods are essential for separating the dye from complex matrices and for its quantification.

Paper Chromatography for Qualitative Separation of Dye Mixtures

Paper chromatography is a simple, cost-effective, and widely used technique for the qualitative separation and identification of components in a mixture, such as food dyes. saltise.ca This method operates on the principle of partitioning a compound between a stationary phase and a mobile phase. uri.edu For food dyes, the stationary phase is typically chromatography paper made of cellulose, which is polar, while the mobile phase is a solvent system that moves up the paper via capillary action. saltise.cauri.edu

The separation occurs because different dye molecules travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. uri.eduyoutube.com Compounds with a higher affinity for the polar stationary phase will travel a shorter distance, whereas those that are more soluble in the mobile phase will travel further up the paper. saltise.ca

The result of the separation is a chromatogram, where the separated components appear as distinct spots. The retention factor (Rf value) for each spot can be calculated by dividing the distance traveled by the dye by the distance traveled by the solvent front. youtube.com This Rf value is a characteristic constant for a given compound under specific conditions (i.e., the same stationary and mobile phases) and can be used for identification by comparing it to the Rf value of a known standard. libretexts.org For Brown HT, a specific developing solvent can be utilized to achieve separation over a period of several hours. fao.org

Table 1: Principles of Paper Chromatography for Dye Separation

| Component | Role | Description |

|---|---|---|

| Stationary Phase | Separation Medium | Porous chromatography paper (cellulose) which is polar. saltise.ca |

| Mobile Phase | Solvent | A liquid, such as a salt-water solution, that carries the dye mixture up the paper. saltise.cauri.edu |

| Analyte | Mixture to be Separated | A solution containing a mixture of dyes, including Chocolate Brown HT. libretexts.org |

| Separation Principle | Differential Partitioning | Dyes separate based on their differing affinities for the stationary phase and solubility in the mobile phase. saltise.cayoutube.com |

| Identification | Retention Factor (Rf) | The ratio of the distance traveled by the dye to the distance traveled by the solvent front, used for identification. libretexts.org |

Cloud Point Extraction-Scanometry for Pre-concentration and Spectrophotometric Determination

Cloud Point Extraction (CPE) is an efficient pre-concentration technique used for extracting analytes from aqueous solutions prior to their determination. researchgate.netnih.gov The method is based on the property of non-ionic surfactant solutions to become turbid and form two phases (a small-volume, surfactant-rich phase and a bulk aqueous phase) when heated to a specific temperature known as the cloud point. tandfonline.comresearchgate.net

This technique has been successfully applied for the trace determination of Chocolate Brown HT. researchgate.nettandfonline.com The procedure involves the extraction of the Brown HT dye from the aqueous sample into the surfactant-rich phase, which is then separated from the bulk solution, often by centrifugation. tandfonline.com The analyte-rich phase is then diluted with a suitable solvent, like ethanol, for subsequent measurement. tandfonline.com

Scanometry is then used for determination, where the color of the resulting solution is analyzed using software to yield red, green, and blue (RGB) values. researchgate.nettandfonline.com The blue (B) parameter has been found to be the most sensitive signal for Brown HT after cloud point extraction. tandfonline.comtandfonline.com The entire process is simple, fast, and inexpensive. researchgate.net Key parameters affecting the extraction efficiency, such as pH, surfactant concentration, and temperature, must be optimized to achieve the best results. tandfonline.com Under optimal conditions, this method provides a linear calibration curve over a specific concentration range and a low detection limit. researchgate.nettandfonline.com

Table 2: Optimal Conditions for CPE-Scanometry of Chocolate Brown HT

| Parameter | Optimal Value | Finding |

|---|---|---|

| pH | 4 | The highest signal for Brown HT extraction was observed at pH 4. tandfonline.com |

| Surfactant | Triton X-114 | This non-ionic surfactant is effective for the extraction. tandfonline.comtandfonline.com |

| Surfactant Concentration | 0.16% (w/v) | The highest signal was obtained at this concentration of Triton X-114. tandfonline.com |

| Equilibration Temperature | 45 °C | This temperature was found to be optimal for phase separation. tandfonline.com |

| Linear Range | 0.06–2.60 mg L⁻¹ | The calibration curve was linear within this concentration range. tandfonline.comtandfonline.com |

| Detection Limit (LOD) | 0.04 mg L⁻¹ | The method is capable of detecting Brown HT at this low concentration. tandfonline.comtandfonline.com |

| Enrichment Factor | 19.05 | The ratio of the calibration curve's slope with and without pre-concentration. tandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile compounds. nih.gov While Chocolate Brown HT itself is a large, non-volatile salt, GC-MS is highly relevant for analyzing its potential volatile degradation products. fao.orglgcstandards.com Such degradation can occur during food processing stages like roasting or conching, which involve heat. researchgate.net

The aroma and flavor of products like chocolate are defined by a complex mixture of volatile organic compounds (VOCs). nih.govresearchgate.net These can include acids, alcohols, aldehydes, ketones, esters, and pyrazines, which are formed through processes like the Maillard reaction. nih.govresearchgate.net If Chocolate Brown HT were to degrade under thermal stress, it could contribute to the profile of volatile compounds.

In a typical GC-MS analysis of food products, volatile compounds are first extracted from the sample, often using a headspace solid-phase microextraction (HS-SPME) method. nih.govresearchgate.net The extracted volatiles are then injected into the gas chromatograph, where they are separated based on their boiling points and interaction with the stationary phase in the GC column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. nih.gov This mass spectrum acts as a chemical fingerprint, allowing for the identification of the volatile degradation products. cirad.fr

Table 3: Chemical Compounds Mentioned

| Compound Name | Other Names | CAS Number | Molecular Formula |

|---|---|---|---|

| Chocolate Brown HT | Brown HT, CI Food Brown 3, E155 | 4553-89-3 | C₂₇H₁₈N₄Na₂O₉S₂ |

| Amaranth | 915-67-3 | C₂₀H₁₁N₂Na₃O₁₀S₃ | |

| Tartrazine | 1934-21-0 | C₁₆H₉N₄Na₃O₉S₂ | |

| Sunset Yellow FCF | 2783-94-0 | C₁₆H₁₀N₂Na₂O₇S₂ | |

| Carminic acid | 1260-17-9 | C₂₂H₂₀O₁₃ | |

| Triton X-114 | 9036-19-5 | (C₂H₄O)nC₁₄H₂₂O | |

| Ethanol | 64-17-5 | C₂H₅OH | |

| Bisphenol A | 80-05-7 | C₁₅H₁₆O₂ | |

| L-methionine | 63-68-3 | C₅H₁₁NO₂S | |

| Acetic acid | 64-19-7 | C₂H₄O₂ |

Degradation and Transformation Pathways of Chocolate Brown Ht Free Acid Form

Thermal Degradation Mechanisms and Kinetics

The thermal stability of Chocolate Brown HT (Free Acid Form) has been a subject of scientific investigation to understand its behavior at elevated temperatures, a crucial aspect for its application in food products that undergo heat treatment. atamanchemicals.comatamanchemicals.com

Studies utilizing thermogravimetry (TG) and differential scanning calorimetry (DSC) have provided insights into the thermal decomposition of Chocolate Brown HT. researchgate.net Thermal analysis indicates that the dye is stable up to 280 °C. researchgate.netscispace.com The decomposition process occurs in several successive steps as the temperature increases. researchgate.net

A thermogravimetric analysis conducted in a nitrogen atmosphere from room temperature to 1000 °C revealed a series of mass loss events at different temperature ranges. researchgate.net The process begins with the loss of water, followed by the decomposition of intermediate fragments, such as the potential removal of chemically bonded oxygen as H₂O and carbon monoxide. researchgate.net At temperatures exceeding 600 °C, the naphthalene (B1677914) rings begin to transform, requiring a significant amount of energy for the formation of final, low-molecular-weight degradation products. researchgate.net Ultimately, a residue of approximately 33% remains at the end of the experiment, which is theorized to be sodium sulfate (B86663) and ash. researchgate.net

Table 1: Mass Loss of Chocolate Brown HT at Different Temperature Ranges

| Temperature Range (°C) | Mass Loss (%) |

|---|---|

| 20-220 | 7.35 |

| 220-404 | 8.57 |

| 404-519 | 5.54 |

| 519-555 | 7.13 |

| 555-685 | 8.55 |

| 685-746 | 9.71 |

This table is based on data from a thermogravimetric analysis of Chocolate Brown HT. researchgate.net

Electrochemical Degradation Processes and Efficiency

The electrochemical degradation of Chocolate Brown HT offers a promising method for its removal from aqueous solutions. This process involves both direct and indirect oxidation at the electrode surface. ucv.ro The efficiency of this degradation is influenced by several factors, including the composition of the electrolyte. researchgate.net

The process can be affected by the presence of other molecules. For instance, vitamins with antioxidant properties, such as vitamin A-palmitate, vitamin C, and vitamin E-acetate, have been shown to have a retarding effect on the electrochemical degradation of the dye. ucv.ro

Influence of Electrolyte Composition on Degradation Kinetics

The choice of supporting electrolyte plays a crucial role in the kinetics of Chocolate Brown HT degradation. Studies have shown that the degradation efficiency is significantly higher in the presence of halide anions. researchgate.net

When comparing different halide anions, the highest electrochemical degradation efficiency for the Chocolate Brown HT molecule was observed in the presence of bromide anions. researchgate.net Conversely, the presence of fluoride (B91410) ions resulted in the minimum degradation efficiency. researchgate.net The enhanced degradation with bromide is attributed to the strong oxidizing ability of electrogenerated oxybromide anions (BrO⁻). researchgate.net In one study, after one hour of electrolysis in the presence of bromide, a color removal of 60% was achieved. researchgate.net The nature of the electrolyte has been shown to be a critical factor in the electrochemical degradation of other dyes as well, with NaCl often being identified as a highly effective supporting electrolyte due to the generation of chlorinated oxidants that lead to faster dye removal. researchgate.net

Characterization of Electrochemical By-products and Proposed Reaction Pathways

The electrochemical degradation of azo dyes like Chocolate Brown HT proceeds through the generation of reactive species and involves a series of reaction pathways. The degradation can occur directly at the anode or indirectly through mediators in the solution. ucv.ro

While specific by-products for Chocolate Brown HT are not extensively detailed in the provided search results, the general mechanism for azo dye degradation involves the cleavage of the azo bond (-N=N-). ebrary.net In electrochemical oxidation, the process is often initiated by electrogenerated reactive species. scispace.com For instance, with halide electrolytes, reactive halogen species are the main drivers of indirect oxidation. scispace.com The degradation pathways typically involve hydroxylation, deamination, and bond rupture, leading to the formation of smaller, less complex molecules and, eventually, complete mineralization. scispace.com

Biotic Transformation Mechanisms

The transformation of Chocolate Brown HT can also be achieved through biological means, offering an environmentally friendly alternative for its degradation.

Microbial Biodegradation Pathways (e.g., Bacterial and Fungal Decolorization)

A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade azo dyes. nih.govresearchgate.net

Bacterial degradation of azo dyes often starts with the reductive cleavage of the azo bond under anaerobic conditions, a process carried out by enzymes called azoreductases. nih.gov This initial step results in the formation of aromatic amines, which can then be further degraded aerobically. nih.gov Halophilic bacteria, such as Salinivibrio kushneri HTSP, have shown the capacity to decolorize various synthetic dyes at a rapid rate. frontiersin.org

Fungal degradation of azo dyes primarily occurs through the action of lignin-modifying enzymes, such as laccases and peroxidases, under aerobic conditions. nih.gov Several fungal species, including Penicillium geastrivorus, Irpex lacteus, Myrothecium roridum, and Polyporus arcularius, have been reported to achieve 100% decolorization of Chocolate Brown HT within eight days. researchgate.net The process often involves initial biosorption of the dye onto the fungal biomass, followed by enzymatic degradation. researchgate.net

Enzymatic Roles in Azo Bond Cleavage (e.g., Azoreductases, Laccases)

The enzymatic breakdown of Chocolate Brown HT is centered on the cleavage of its characteristic azo bonds. ebrary.net

Azoreductases , found in various bacteria, are key enzymes in the initial stage of anaerobic biodegradation. nih.gov They catalyze the reductive cleavage of the azo linkage, resulting in the formation of colorless aromatic amines. ebrary.netnih.gov This process is often dependent on cofactors like NADH or NADPH. ebrary.net

Laccases , multi-copper containing oxidoreductase enzymes primarily produced by fungi, offer an alternative degradation pathway. ebrary.netnih.gov They catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, including azo dyes. ebrary.netresearchgate.net Laccases decolorize azo dyes through a free radical mechanism, which can avoid the formation of potentially toxic aromatic amines that can result from reductive cleavage. ebrary.netresearchgate.net Instead, laccases tend to produce phenolic compounds. researchgate.net However, a potential limitation is that laccases can also polymerize the reaction products, which may still result in colored effluents. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Chocolate Brown HT (Free Acid Form) |

| Sodium Sulfate |

| Carbon Monoxide |

| Water |

| Vitamin A-palmitate |

| Vitamin C |

| Vitamin E-acetate |

| Oxybromide anions |

| Sodium Chloride |

| Aromatic amines |

| NADH |

| NADPH |

| Phenolic compounds |

| 4-Hydroxynaphthalene-1-sulfonic acid |

| 4-(Hydroxymethyl)benzene-1,3-diol |

| Disodium (B8443419) 4,4'-(2,4-dihydroxy-5-hydroxymethyl-1,3-phenylene-bisazo) di-1-naphthalene-sulfonate |

| Sulfapyridine |

| 5-aminosalicylic acid |

| 1-amino-4-naphthalene sulfonic acid |

| 1-amino-2-hydroxy-3,6-naphthalenedisulfonic acid |

| Amaranth |

| Methyl Red |

| Disperse Yellow |

| Trypan Blue |

| Orange G |

| Sulfamethoxazole |

| Propranolol |

| Carbamazepine |

| Tartrazine |

| Quinoline Yellow WS |

| Sunset Yellow FCF |

| Allura Red |

| Ponceau 4R |

| Carmoisine |

| Erythrosine |

| Brilliant Blue FCF |

| Patent Blue V |

| Indigo Carmine |

| Green S |

| Fast Green FCF |

| Black PN |

| Coomassie brilliant blue G-250 |

| Congo red |

| Safranin |

| Acid Brown 98 |

| Isolan Red |

Identification of Microbial Metabolites (e.g., Aromatic Amines)

The microbial degradation of azo dyes like Chocolate Brown HT predominantly occurs via the reductive cleavage of the azo bond (-N=N-). This biotransformation is a critical initial step, as it leads to the decolorization of the dye and the formation of various intermediate metabolites, most notably aromatic amines. While specific studies identifying the microbial metabolites of Chocolate Brown HT (free acid form) are limited in publicly available scientific literature, the expected primary metabolites can be predicted based on its chemical structure.

The cleavage of the two azo linkages in the Chocolate Brown HT molecule would likely result in the formation of two primary aromatic amines and a substituted benzene (B151609) ring. Based on the structure of Chocolate Brown HT, the anticipated aromatic amine that could be released is 4-aminonaphthalene-1-sulfonic acid . The central part of the molecule, a dihydroxy-methyl-phenylene moiety, would also be released.

The general process of microbial degradation of azo dyes involves enzymatic action under specific environmental conditions. The azoreductase enzymes, produced by a variety of microorganisms, are responsible for breaking the azo bond. This process typically occurs under anaerobic or microaerophilic conditions, as the presence of oxygen can inhibit the activity of these enzymes. Following the initial cleavage, the resulting aromatic amines may be further degraded by other microorganisms under aerobic conditions.

It is important to note that some aromatic amines that result from the breakdown of azo dyes can be of toxicological concern. researchgate.net The further degradation of these amines is a crucial step in the complete mineralization of the parent dye molecule.

Table 1: Potential Microbial Metabolites of Chocolate Brown HT (Free Acid Form)

| Parent Compound | Potential Microbial Metabolite | Chemical Formula of Metabolite |

| Chocolate Brown HT (Free Acid Form) | 4-aminonaphthalene-1-sulfonic acid | C₁₀H₉NO₃S |

| Chocolate Brown HT (Free Acid Form) | 2,4-dihydroxy-5-(hydroxymethyl)aniline | C₇H₉NO₃ |

Environmental Factors Influencing Biotic Degradation Dynamics

pH: The pH of the environment plays a crucial role in the microbial degradation of azo dyes. Most microorganisms involved in this process have an optimal pH range for growth and enzymatic activity, typically around neutral (pH 7.0). Extreme pH values, either highly acidic or alkaline, can denature the enzymes responsible for azo bond cleavage and inhibit microbial growth, thereby slowing down or halting the degradation process.

Temperature: Temperature is another critical factor that affects the rate of biodegradation. Microbial activity generally increases with temperature up to an optimal point, beyond which the activity rapidly declines due to enzyme denaturation. Different microorganisms have different optimal temperature ranges. For instance, mesophilic bacteria, which are often involved in wastewater treatment, have an optimal temperature range of 20-40°C. Thermophilic microorganisms, active at higher temperatures (45-70°C), may exhibit higher rates of dye degradation.

Nutrient Availability: The presence of essential nutrients, such as carbon, nitrogen, and phosphorus, is vital for microbial growth and metabolism. A sufficient supply of these nutrients supports a healthy microbial population capable of degrading the dye. In some cases, the dye itself may not be a primary source of carbon or energy for the microorganisms. In such instances, the presence of a co-substrate (an additional carbon source) is necessary to support microbial growth and the production of the required enzymes for dye degradation in a process known as cometabolism.

Oxygen Conditions: The initial and most critical step in the biodegradation of azo dyes, the reductive cleavage of the azo bond, is favored under anaerobic (oxygen-deficient) or microaerophilic (low oxygen) conditions. The presence of oxygen can inhibit the activity of azoreductase enzymes. However, the subsequent degradation of the resulting aromatic amines is typically an aerobic process, requiring oxygen. Therefore, a sequential anaerobic-aerobic treatment system is often considered the most effective approach for the complete mineralization of azo dyes. nih.gov

Table 2: Influence of Environmental Factors on the Biotic Degradation of Azo Dyes

| Environmental Factor | General Influence on Biotic Degradation |

| pH | Optimal degradation rates are typically observed around neutral pH. Extreme pH values can inhibit microbial activity. |

| Temperature | Degradation rates generally increase with temperature up to an optimum, then decline. Mesophilic (20-40°C) and thermophilic (45-70°C) conditions are often effective. |

| Nutrient Availability | Essential for microbial growth and enzyme production. Co-substrates may be required to support degradation. |

| Oxygen Conditions | Azo bond cleavage is favored under anaerobic or microaerophilic conditions. Subsequent degradation of aromatic amines is typically aerobic. |

Abiotic Transformation Processes

In addition to biotic degradation, Chocolate Brown HT can undergo transformation through various abiotic processes. These non-biological reactions are influenced by physical and chemical factors in the environment, such as light, water, and oxidizing agents.

Photodegradation: Photodegradation, or the breakdown of molecules by light, is a significant abiotic pathway for the transformation of azo dyes. When exposed to ultraviolet (UV) or visible light, the chromophoric azo group can absorb energy, leading to its excitation and subsequent cleavage. mdpi.com The efficiency of photodegradation depends on factors such as the intensity and wavelength of the light, the presence of photosensitizers, and the chemical structure of the dye. For sulfonated azo dyes like Chocolate Brown HT, photodegradation can lead to the formation of various intermediates, including hydroxylated derivatives and, eventually, smaller organic acids and inorganic ions. researchgate.net

Oxidative Reactions: Oxidative reactions involve the loss of electrons from the dye molecule and can be a significant pathway for its abiotic degradation. Strong oxidizing agents, such as ozone, hydrogen peroxide, and hydroxyl radicals, can attack the azo linkage and the aromatic rings of the dye molecule. researchgate.net This can lead to the disruption of the chromophore and the formation of a variety of oxidation products, including aldehydes, carboxylic acids, and eventually carbon dioxide and water. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are often employed for the efficient degradation of azo dyes in wastewater treatment. acs.org The presence of sulfonic acid groups, as in Chocolate Brown HT, can influence the susceptibility of the dye to oxidative degradation. nih.gov

Environmental Fate and Bioremediation Strategies for Azo Dyes, Including Chocolate Brown Ht Free Acid Form

Environmental Distribution, Persistence, and Bioavailability Modeling

Azo dyes, including Chocolate Brown HT, are recognized as significant environmental pollutants due to their persistence and potential for bioaccumulation. researchgate.netnih.gov Their complex chemical structure makes them resistant to degradation under natural environmental conditions. nih.gov When released into aquatic environments, these dyes can reduce light penetration, which in turn inhibits the photosynthetic activity of aquatic plants. mdpi.com A major concern associated with azo dyes is their potential to break down under anaerobic conditions, forming potentially carcinogenic aromatic amines. ajchem-a.comcdnsciencepub.com

The environmental distribution of azo dyes is largely governed by their solubility and interaction with soil and sediment particles. While many azo dyes are water-soluble, they can adsorb to organic matter in soil and sediment, leading to their accumulation in these compartments. nih.gov The bioavailability of these dyes, which is the fraction of the chemical that is available for uptake by organisms, is a critical factor in assessing their environmental risk. nih.govwm.edu Bioavailability is influenced by various factors, including the chemical properties of the dye, the characteristics of the environmental matrix (e.g., soil type, organic matter content), and the specific organisms present. nih.gov

Advanced Bioremediation Approaches for Dye-Contaminated Matrices

Conventional wastewater treatment methods are often ineffective at completely removing azo dyes. icm.edu.pl Therefore, advanced bioremediation approaches are being explored as cost-effective and environmentally friendly alternatives. researchgate.netnih.gov These strategies utilize the metabolic potential of microorganisms to break down and detoxify these complex pollutants. aalto.fi

The use of microbial consortia, which are mixed communities of microorganisms, often shows greater efficiency in degrading complex pollutants like azo dyes compared to pure cultures. worldwidejournals.com Different strains within a consortium can carry out different steps of the degradation pathway, leading to more complete mineralization of the dye molecule. worldwidejournals.com For instance, the initial breakdown of the azo bond often occurs under anaerobic conditions, producing aromatic amines, which are then typically degraded by different microorganisms under aerobic conditions. mdpi.com Numerous bacterial and fungal species have been identified with the ability to decolorize and degrade various azo dyes. mdpi.comresearchgate.netoup.com

To further enhance degradation capabilities, researchers are exploring the use of genetically engineered microorganisms. worldwidejournals.comfrontiersin.org By introducing or overexpressing genes that code for specific dye-degrading enzymes, such as azoreductases and laccases, the efficiency and speed of bioremediation can be significantly improved. mdpi.comfrontiersin.org For example, genetically engineered Escherichia coli strains have demonstrated high degradation potential for certain azo dyes. ijcmas.com

Table 1: Examples of Microbial Consortia and Engineered Strains in Azo Dye Bioremediation

| Microorganism/Consortium | Target Dye(s) | Degradation Efficiency | Reference |

| Bacterial Consortium | Methyl Red | Complete decolorization | worldwidejournals.com |

| Pseudomonas stutzeri | Acid Blue 113 | Good decolorization | mdpi.com |

| Lysinibacillus sphaericus MTCC 9523 | Reactive Yellow F3R, Joyfix Red RB | High decolorization | frontiersin.org |

| Transformed E. coli DH5α | Various Azo Dyes | ~70% degradation | ijcmas.com |

| Aspergillus fumigatus XC6 | Dye Industry Effluent | Significant decolorization | jazindia.com |

Immobilizing microbial cells or their enzymes on various support materials is a promising strategy to enhance the efficiency and practicality of bioremediation. researchgate.netnih.gov Immobilization offers several advantages, including increased stability of the biocatalyst, protection from harsh environmental conditions, and the ability to reuse the biocatalyst for multiple treatment cycles. nih.govnih.gov This technique can lead to higher degradation rates compared to free cells. nih.govresearchgate.net

A variety of natural and synthetic materials have been used as carriers for immobilization, such as alginate, polyacrylamide, and polyurethane foam. researchgate.netresearchgate.net The choice of the immobilization technique and carrier material depends on the specific application and the microorganisms being used. scholaris.ca Studies have shown that immobilized fungal and bacterial cells can effectively decolorize and degrade different types of dyes. cdnsciencepub.commdpi.com For example, Micrococcus luteus immobilized in polyurethane foam showed a higher capacity to degrade nitrobenzene (B124822) compared to freely suspended cells. researchgate.net

Table 2: Common Immobilization Techniques and Carrier Materials for Bioremediation

| Immobilization Technique | Carrier Material | Advantages | Reference(s) |

| Entrapment | Alginate, Polyacrylamide Gel | Mild conditions, protects cells | researchgate.netresearchgate.net |

| Adsorption | Activated Carbon, Chitosan | Simple, low cost | researchgate.net |

| Covalent Bonding | Functionalized Supports | Strong binding, less leakage | researchgate.net |

| Encapsulation | Polymeric Membranes | Controlled release, cell protection | researchgate.net |

Combining bioremediation with physicochemical treatment methods can create a more robust and efficient system for treating dye-contaminated wastewater. researchgate.net Physicochemical methods, such as electrochemical oxidation, can be used as a pre-treatment step to break down the complex and recalcitrant dye molecules into simpler, more biodegradable intermediates. icm.edu.pldeswater.com These intermediates can then be more easily mineralized by microorganisms in a subsequent biological treatment step.

Electrochemical techniques have been investigated for the degradation of Chocolate Brown HT. researchgate.netnih.gov Studies have shown that electrochemical degradation efficiency is influenced by the presence of certain ions, with bromide anions enhancing the process. researchgate.net A study on various advanced oxidation processes (AOPs) found that photo-electro-Fenton (PEF) was the most effective method for the discoloration of Brown HT, achieving 100% discoloration and significant chemical oxygen demand (COD) reduction.

Integrated systems, such as bioelectrochemical systems (BES), combine biological and electrochemical processes within a single reactor. icm.edu.pldeswater.com These systems have shown promise for the effective treatment of azo dye wastewater, achieving high decolorization and COD removal efficiencies. deswater.comacs.org For instance, a novel bio-electro-Fenton system utilizing a microbial reverse-electrodialysis electrolysis cell (MREC) has been developed for the complete decolorization and mineralization of the azo dye Orange G. dtu.dk

Table 3: Performance of an Integrated Bioelectrochemical-Aerobic System for Azo Dye Treatment

| Parameter | Performance | Reference |

| Initial Dye Concentration | 25-100 mg/L | deswater.com |

| Decolorization Efficiency (in BER) | 93.65 ± 2.45% | deswater.com |

| COD Removal (in BER) | 26.56 ± 8.91% | deswater.com |

| Final COD (after aerobic treatment) | 62 ± 7 mg/L | deswater.com |

Regulatory Science and Policy Research on Synthetic Food Dyes: an Academic Perspective

Historical Evolution of Food Dye Regulation and Scientific Justifications

The regulation of synthetic colorants in food has evolved significantly from early, reactive measures to the present-day proactive, science-based risk assessment frameworks.

Role of International and National Regulatory Bodies (e.g., Joint FAO/WHO Expert Committee on Food Additives (JECFA), European Food Safety Authority (EFSA), U.S. Food and Drug Administration (FDA)) in Risk Assessment

While the early legislative history is rooted in the U.S., the risk assessment of many synthetic dyes, including Chocolate Brown HT, is now predominantly handled by international and regional bodies.

Joint FAO/WHO Expert Committee on Food Additives (JECFA): Established in 1956 by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), JECFA serves as an independent international scientific committee. who.intfao.org Its primary role is to perform risk assessments on food additives, contaminants, and veterinary drug residues, providing scientific advice to FAO, WHO, and the Codex Alimentarius Commission. who.intfao.orggforss.org JECFA has evaluated over 2,600 food additives and develops principles for safety assessments that are consistent with current risk assessment thinking. who.intfao.org The committee's evaluations of Chocolate Brown HT, identified by INS number 155, have been pivotal in establishing international benchmarks for its use. inchem.orgwho.int

European Food Safety Authority (EFSA): In the European Union, EFSA is responsible for the risk assessment of food additives. europa.eubund.de Following a mandate from the European Commission, EFSA systematically re-evaluates all food additives, including colors, that were permitted for use before January 20, 2009. europa.eu The EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS) conducted a significant re-evaluation of Chocolate Brown HT (E 155). iacmcolor.orgeuropa.eu EFSA's scientific opinions form the basis for the European Commission's decisions on authorizing additives and setting their conditions of use. europa.euajantacolours.com

U.S. Food and Drug Administration (FDA): The FDA regulates color additives within the United States under the authority of the FD&C Act and the 1960 amendments. food-safety.com Any color additive for food use must be explicitly approved by the FDA and listed in the Code of Federal Regulations. Chocolate Brown HT is not an approved color additive for food use in the United States. jagson.comgurukrupainternational.com

Methodological Debates in Regulatory Risk Assessment Science

The scientific process of deeming a food additive safe for public consumption is complex and involves ongoing methodological discussions, particularly concerning the establishment of safe intake levels and the interpretation of toxicological data.

Academic Perspectives on Establishing Acceptable Daily Intake (ADI) Values

A cornerstone of food additive risk assessment is the Acceptable Daily Intake (ADI). The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health.

The process for deriving an ADI, as practiced by bodies like JECFA and EFSA, involves a detailed review of toxicological studies. bund.de Regulators identify the highest dose at which no adverse effects are observed in animal studies, known as the No-Observed-Adverse-Effect-Level (NOAEL). bund.de This NOAEL is then typically divided by a safety factor, usually 100, to account for interspecies differences (animal to human) and intra-species variability (differences among humans). bund.de

The case of Chocolate Brown HT illustrates the evolution and occasional divergence of these scientific assessments.

In 1984, the EU's Scientific Committee for Food (SCF), a precursor to EFSA, established an ADI of 0-3 mg/kg of body weight (bw) per day. europa.euresearchgate.net

That same year, JECFA established a more conservative ADI of 0-1.5 mg/kg bw/day. inchem.orgwho.intfao.org

In its 2010 re-evaluation, the EFSA panel aligned with JECFA's findings, revising the ADI downward to 1.5 mg/kg bw/day based on a long-term toxicity and carcinogenicity study in mice. europa.euresearchgate.net

This sequence demonstrates the dynamic nature of regulatory science, where new data or re-interpretation of existing studies can lead to revised safety standards.

Table 1: Timeline of Key Regulatory Evaluations for Chocolate Brown HT

| Year | Regulatory Body | Action/Decision | ADI Established |

| 1975 & 1984 | Scientific Committee for Food (SCF) | Initial Evaluation | 0-3 mg/kg bw/day |

| 1977 & 1984 | JECFA | Evaluation & Establishment of ADI | 0-1.5 mg/kg bw/day |

| 2010 | EFSA ANS Panel | Re-evaluation of Brown HT (E 155) | 0-1.5 mg/kg bw/day |

| 2014 | EFSA | Refined Exposure Assessment | ADI of 1.5 mg/kg bw/day confirmed |

This table is generated based on data from multiple sources. inchem.orgwho.inteuropa.euresearchgate.neteuropa.eu

Interpretation of Scientific Evidence in Policy Formulation and Regulatory Decision-Making

Regulatory decisions are based on a comprehensive review of a dossier of scientific information. fda.gov.twresearchgate.net For a food additive like Chocolate Brown HT, this includes data on its chemical properties, manufacturing process, stability, and, most importantly, a suite of toxicological studies covering areas like genotoxicity, subchronic and chronic toxicity, carcinogenicity, and reproductive toxicity. bund.deresearchgate.net

A critical aspect of regulatory science is exposure assessment. It is not enough to know the level at which an additive is safe (the ADI); regulators must also estimate how much of it consumers are likely to ingest. EFSA's work on Chocolate Brown HT provides a clear example of this process. In its 2010 opinion, the EFSA panel noted that while mean intake estimates were below the newly confirmed ADI, the intake for high-level consumers (at the 95th percentile) could potentially exceed the ADI. europa.eueuropa.eu

This finding prompted the European Commission to request a refined exposure assessment from EFSA. europa.eu In 2014, using updated food consumption data and more specific usage levels provided by industry, EFSA published a refined assessment. researchgate.neteuropa.eu This new assessment found that while high exposure levels could still exceed the ADI under worst-case scenarios (assuming all foods in a category contain the dye at the maximum permitted level), the exposure was below the ADI for all population groups when based on the more realistic reported use levels. europa.eu This demonstrates how regulatory bodies use tiered and refined data to ensure that policy decisions are based on the most accurate available evidence. researchgate.net

Comparative Regulatory Frameworks Across Jurisdictions

The regulation of Chocolate Brown HT varies significantly across the globe, reflecting different legislative histories and regulatory philosophies. It is approved in the European Union and recognized by the Codex Alimentarius Commission but is not permitted for use in the United States.

Table 2: Comparative Regulatory Status of Chocolate Brown HT

| Jurisdiction/Body | Identifier | Status | Acceptable Daily Intake (ADI) | Notes |

| European Union | E 155 | Permitted | 1.5 mg/kg bw/day | Authorized for use in specific food categories with Maximum Permitted Levels (MPLs). iacmcolor.orgresearchgate.net |

| JECFA / Codex | INS No. 155 | Approved | 1.5 mg/kg bw/day | Adopted in the General Standard for Food Additives (GSFA) for use in 18 food categories. who.intiacmcolor.org |

| United States | N/A | Not Permitted | Not Established | Not listed by the FDA as an approved color additive for food. jagson.comgurukrupainternational.com |

| Australia/New Zealand | 155 | Permitted | Not Specified in Search | Listed in the Australia New Zealand Food Standards Code. |

| India | IS 8300 | Permitted | Not Specified in Search | Regulated under the Food Safety and Standards Authority of India (FSSAI). ajantacolours.com |

This table synthesizes information from multiple regulatory and scientific sources. who.intiacmcolor.orgajantacolours.comjagson.comgurukrupainternational.comresearchgate.net

This comparative view highlights the lack of global harmonization in food color regulation. While many countries rely on the scientific evaluations of JECFA to set their own standards, some jurisdictions, like the U.S., maintain their own distinct pre-market approval systems. gforss.orgajantacolours.com

Table 3: Compound Names Mentioned

| Common Name/Identifier | Chemical Name |

| Chocolate Brown HT / E 155 / INS No. 155 | Disodium (B8443419) 4,4'-(2,4-dihydroxy-5-hydroxymethyl-1,3-phenylene-bisazo) di-1-naphthalenesulfonate |

| FD&C Yellow No. 5 | Tartrazine |

| FD&C Yellow No. 6 | Sunset Yellow |

| FD&C Red No. 40 | Allura Red AC |

| FD&C Blue No. 1 | Brilliant Blue FCF |

| Annatto | - |

| Cochineal extract / Carmine | - |

| Caramel color | - |

This table is for informational purposes and lists compounds discussed in the context of food dye regulation.

Analysis of Global Discrepancies in Permitted Use and Bans

The regulation of the synthetic azo dye Chocolate Brown HT (E155) presents a clear example of the global disparities in food additive legislation. While approved for use in the European Union and Australia, it is banned in several other developed nations, including the United States, Canada, Austria, Belgium, Denmark, France, Germany, Norway, Sweden, and Switzerland. Current time information in Southampton, GB.nih.govsouthampton.ac.ukatamanchemicals.comwikipedia.org

In the European Union, Chocolate Brown HT is authorized for use in a variety of food products, including chocolate cakes, milk and cheese products, yogurts, jams, and fruit products. nih.govatamanchemicals.com The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) for Brown HT of 1.5 mg/kg of body weight per day. europa.eu This ADI is based on a long-term carcinogenicity and toxicity study in mice. europa.eu Similarly, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also established an ADI of 0-1.5 mg/kg body weight. ref.ac.uk